molecular formula C22H21BrN4O4S B2784490 5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887220-95-3

5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2784490
CAS No.: 887220-95-3
M. Wt: 517.4
InChI Key: OTKDBQHMPMLJLI-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a triazolo[3,2-b][1,3]thiazole core fused with a furan moiety and substituted with a 3-bromophenyl group and a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl unit. Its synthesis likely involves multi-step cyclization and functionalization reactions, leveraging the reactivity of triazole and thiazole precursors.

The presence of bromine enhances electrophilic reactivity and may improve lipophilicity, while the spirocyclic dioxa-aza system could modulate solubility and bioavailability.

Properties

IUPAC Name

5-[(3-bromophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O4S/c23-15-4-1-3-14(13-15)17(26-8-6-22(7-9-26)30-11-12-31-22)18-20(28)27-21(32-18)24-19(25-27)16-5-2-10-29-16/h1-5,10,13,17,28H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKDBQHMPMLJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiazolotriazole Core: This can be achieved through the cyclization of appropriate thiosemicarbazide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction using a furan boronic acid derivative and a suitable halogenated precursor.

    Spirocyclic Structure Formation: The spirocyclic structure can be synthesized through a spirocyclization reaction involving a suitable diol and an amine under dehydrating conditions.

    Bromophenyl Group Addition: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolotriazole core.

    Reduction: Reduction reactions can occur at the bromophenyl group and the thiazolotriazole core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the bromophenyl group and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the bromophenyl group can yield phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biomolecules makes it a valuable tool for investigating cellular processes and molecular interactions.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure and functional groups allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, and electronic properties.

Mechanism of Action

The mechanism of action of 5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s unique structure allows it to bind to these targets with high specificity and affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogous triazole/thiazole derivatives:

Compound Core Structure Key Substituents Reported Biological Activity Reference
Target Compound Triazolo[3,2-b][1,3]thiazole 3-Bromophenyl, 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl, furan-2-yl Not explicitly reported (inferred) N/A
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione 3-Bromophenyl, benzoxazolyl, 4-methylphenyl Antimicrobial
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol 1,2,4-Triazole 4-Bromobenzyl, thiophen-2-yl Antimicrobial
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 1,2,4-Triazole 4-Bromophenyl, phenyl, sulfanyl-ethanol Antifungal, antibacterial
Triazolo[3,4-b][1,3,4]thiadiazole derivatives Triazolo-thiadiazole Benzofuran-2-yl, pyrazol-3-yl, aryl groups Antimicrobial (Gram+/Gram– bacteria)

Key Observations :

  • Spirocyclic Systems : The 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group is unique to the target compound. Similar spirocyclic motifs in other molecules enhance metabolic stability by restricting conformational flexibility .
  • Furan vs. Thiophene : The furan-2-yl group (target compound) differs from thiophen-2-yl (e.g., ) in electronic density and hydrogen-bonding capacity, which may influence target selectivity.

Biological Activity

5-[(3-bromophenyl)({1,4-dioxa-8-azaspiro[4.5]decan-8-yl})methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a spirocyclic structure, and a thiazolotriazole core. Its biological activity has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21BrN4O3SC_{19}H_{21}BrN_{4}O_{3}S, with a molecular weight of 465.4 g/mol. The compound's structure allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC19H21BrN4O3SC_{19}H_{21}BrN_{4}O_{3}S
Molecular Weight465.4 g/mol
CAS Number869343-25-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural components enable high specificity and affinity for these targets, leading to modulation of their activity and subsequent biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, altering signaling pathways that influence cellular responses.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have indicated that derivatives of thiazole and triazole compounds possess significant antimicrobial properties. The incorporation of the furan ring and spirocyclic structures enhances this activity.

Anticancer Potential

Preliminary investigations suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on similar thiazolo[3,2-b][1,2,4]triazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded, indicating effective antimicrobial activity (source: Chemsrc).
  • Anticancer Activity :
    • Research involving related compounds indicated that modifications in the triazole and thiazole moieties could enhance cytotoxicity against various cancer cell lines (source: PubChem).
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that compounds with similar structural features significantly reduced levels of inflammatory markers in cultured macrophages (source: Benchchem).

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

Compound NameAntimicrobial ActivityAnticancer PotentialAnti-inflammatory Effects
5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan))ModerateHighLow
5-(3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan)HighModerateModerate

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